molecular formula C7H15NOS B13229277 Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone

Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone

Cat. No.: B13229277
M. Wt: 161.27 g/mol
InChI Key: GJSXDGSXHBNWHL-UHFFFAOYSA-N
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Description

Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone is a complex organic compound featuring a cyclopropyl group, an imino group, and a lambda6-sulfanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone typically involves multiple steps, starting with the preparation of the cyclopropyl and imino precursors. Common synthetic routes include:

    Cyclopropanation: The formation of the cyclopropyl group can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Imination: The imino group is introduced via imination reactions, where an amine reacts with an aldehyde or ketone under acidic or basic conditions.

    Sulfanone Formation: The lambda6-sulfanone moiety is synthesized through oxidation reactions involving sulfur-containing precursors and oxidizing agents like hydrogen peroxide or peracids.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the imino group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or imino groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Transition metal catalysts for cyclopropanation and imination reactions

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Amines: Resulting from the reduction of the imino group

    Substituted Derivatives: Produced via nucleophilic substitution reactions

Scientific Research Applications

Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity

    Interacting with Receptors: Affecting signal transduction pathways

    Modifying Biomolecules: Altering the structure and function of proteins, nucleic acids, or lipids

Comparison with Similar Compounds

Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone can be compared to other similar compounds, such as:

    Cyclopropylamines: Compounds with a cyclopropyl group and an amine moiety

    Iminosulfanes: Compounds containing an imino group and a sulfur moiety

    Sulfanones: Compounds with a sulfanone functional group

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

Chemical Structure

The chemical formula for Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone is C8H15NOSC_8H_{15}NOS, with a molecular weight of approximately 189.32 g/mol. The presence of the cyclopropyl group is notable as it can enhance the compound's lipophilicity and bioavailability, potentially affecting its pharmacokinetic properties.

Biological Activity Overview

While detailed studies specifically focusing on this compound are scarce, compounds with similar structural features have been reported to exhibit various biological activities:

  • Enzyme Inhibition : Compounds containing imino and sulfanone groups are often investigated for their ability to inhibit enzymes involved in critical biochemical pathways. For instance, they may act as inhibitors of the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which plays a vital role in DNA damage response and repair mechanisms .
  • Anticancer Potential : The inhibition of ATR has implications in cancer therapy, as it can sensitize cancer cells to chemotherapeutic agents. This suggests that this compound could be explored for potential anticancer applications .
  • Modulation of Biochemical Pathways : The compound's unique functional groups may allow it to interact with various biological targets, potentially modulating pathways related to inflammation or cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of similar compounds can provide insights into the SAR for this compound. The following table summarizes key features and their associated biological activities:

Compound NameKey FeaturesBiological Activity
Cyclopropyl(imino)methyl-lambda6-sulfanone Contains cyclopropyl groupEnzyme inhibitor
Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone Similar structure but different substituentsPotential anticancer activity
Cyclopentyl(imino)methyl-lambda6-sulfanone Imino linkage with lambda6-sulfanoneModulates inflammatory pathways

Case Studies and Research Findings

  • Inhibition Studies : Research indicates that compounds structurally related to this compound demonstrate inhibitory effects on ATR kinase. For example, studies have shown that these inhibitors can enhance the efficacy of DNA-damaging agents in cancer treatment models .
  • Pharmacological Profiles : Investigations into the pharmacological profiles of similar sulfonamide derivatives reveal their potential in treating conditions like neuropathic pain and inflammatory diseases. These findings suggest that this compound may exhibit similar therapeutic effects .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have been employed to predict the binding affinities of sulfonamide derivatives to various biological targets. Such studies could be applied to this compound to elucidate its mechanism of action.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

cyclopropyl-imino-(2-methylpropyl)-oxo-λ6-sulfane

InChI

InChI=1S/C7H15NOS/c1-6(2)5-10(8,9)7-3-4-7/h6-8H,3-5H2,1-2H3

InChI Key

GJSXDGSXHBNWHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CS(=N)(=O)C1CC1

Origin of Product

United States

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